N,N'-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine)
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Overview
Description
N,N’-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) is a complex organic compound with the molecular formula C38H26N4 It is characterized by the presence of a phenazine core linked to two diphenylmethanimine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) typically involves the reaction of phenazine-2,7-diamine with benzophenone imine under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the imine bonds. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The phenazine core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenazine derivatives depending on the electrophile used.
Scientific Research Applications
N,N’-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design and development.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of N,N’-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. The compound’s ability to chelate metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenazine: The core structure of N,N’-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine).
Diphenylmethanimine: The imine groups attached to the phenazine core.
Phenazine-2,7-diamine: A precursor in the synthesis of the compound.
Uniqueness
N,N’-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) is unique due to its dual imine groups attached to a phenazine core, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-[7-(benzhydrylideneamino)phenazin-2-yl]-1,1-diphenylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N4/c1-5-13-27(14-6-1)37(28-15-7-2-8-16-28)39-31-21-23-33-35(25-31)41-34-24-22-32(26-36(34)42-33)40-38(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZSLHCAXXLKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC3=C(C=C2)N=C4C=C(C=CC4=N3)N=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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